3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents like ethanol and the presence of bases such as triethylamine to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, thiadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes . The compound may also interact with microbial cell membranes, leading to disruption of cell function and death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride include other thiadiazole derivatives such as:
Cefazolin: An antibiotic that inhibits cell wall synthesis.
Nefazodone: An antidepressant that acts as a serotonin antagonist.
Megazol: An antiprotozoal agent that inhibits protein and DNA synthesis.
Uniqueness
What sets this compound apart from other similar compounds is its specific structure and the unique combination of biological activities it exhibits.
Properties
Molecular Formula |
C5H11Cl2N3S |
---|---|
Molecular Weight |
216.13 g/mol |
IUPAC Name |
3-(thiadiazol-4-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C5H9N3S.2ClH/c6-3-1-2-5-4-9-8-7-5;;/h4H,1-3,6H2;2*1H |
InChI Key |
WODQVQQXMIZMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)CCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.